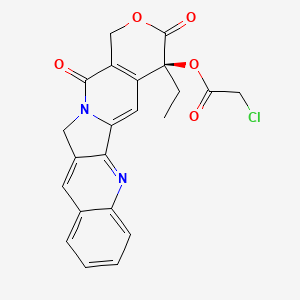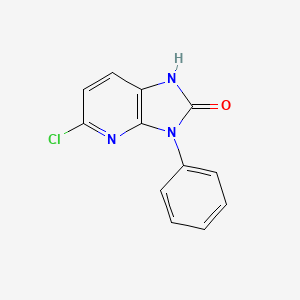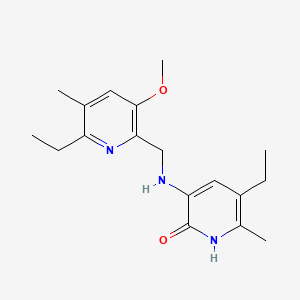
2,2'-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is a chemical compound with the molecular formula C4H13NO6P2S2·4H2O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate typically involves the reaction of ethanethiol with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves large-scale reactions using high-purity reagents. The process includes the neutralization of ethanethiol with phosphoric acid, followed by crystallization and drying to obtain the tetrahydrate form. The industrial production methods are designed to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form thiols and other reduced species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reducing agent in protein chemistry.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves its ability to interact with various molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and other biomolecules. It can also participate in phosphorylation reactions, transferring phosphate groups to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A related compound with similar thiol functionality.
Phosphoric acid: Shares the phosphate group but lacks the thiol and amine functionalities.
2,2’-Iminobisethanethiol: Similar structure but without the phosphate groups.
Uniqueness
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is unique due to its combination of thiol, amine, and phosphate functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
122413-80-3 |
|---|---|
Molekularformel |
C4H13NO6P2S2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
2-(2-phosphonosulfanylethylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C4H13NO6P2S2/c6-12(7,8)14-3-1-5-2-4-15-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H2,9,10,11) |
InChI-Schlüssel |
BSYDSZJNEYXRQH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSP(=O)(O)O)NCCSP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


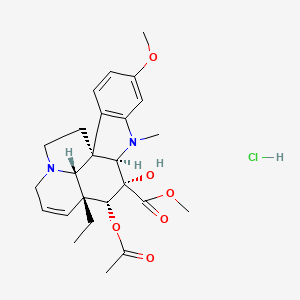


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
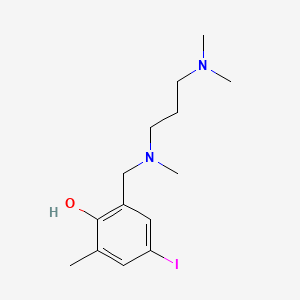
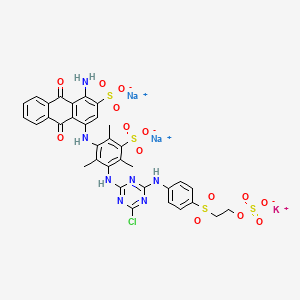

![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
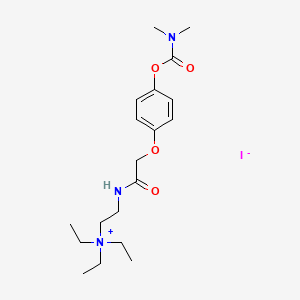
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
